6,7-Dihydrodiol-ibudilast is a significant metabolite of ibudilast, a compound initially developed in Japan for treating bronchial asthma and post-stroke complications. Ibudilast has garnered attention for its anti-inflammatory and neuroprotective properties, with applications in various neurological disorders and drug addiction therapies. The compound is classified as an anti-inflammatory agent and a neuroprotective drug, functioning through mechanisms that inhibit macrophage migration inhibitory factor and phosphodiesterase activity.
Ibudilast and its metabolites, including 6,7-dihydrodiol-ibudilast, are derived from the chemical synthesis of 1-amino-2-picoline oxide and isobutyric anhydride, leading to the formation of ibudilast itself. The metabolite is primarily studied in pharmacokinetic analyses to understand its behavior in biological systems following ibudilast administration .
6,7-Dihydrodiol-ibudilast is classified under:
The synthesis of ibudilast, from which 6,7-dihydrodiol-ibudilast is derived, involves several key steps:
The synthesis process emphasizes the use of low-cost reagents and efficient purification techniques such as reduced pressure distillation. The final product achieves a purity exceeding 99%, which is critical for pharmaceutical applications.
The molecular formula of 6,7-dihydrodiol-ibudilast is C14H18N2O. It features a bicyclic structure with hydroxyl groups at the 6th and 7th positions on the dihydrodiol moiety.
6,7-Dihydrodiol-ibudilast participates in various biochemical reactions primarily related to its role as a metabolite of ibudilast. The compound undergoes further metabolic transformations in the liver, where it may be conjugated or oxidized to form other metabolites.
The detection and quantification of 6,7-dihydrodiol-ibudilast typically involve high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques. These methods provide sensitive detection capabilities necessary for pharmacokinetic studies .
The mechanism by which ibudilast and its metabolite exert their effects involves several pathways:
Clinical studies have shown that ibudilast can influence neuroinflammatory processes positively, making it a candidate for treating conditions such as multiple sclerosis and substance use disorders.
6,7-Dihydrodiol-ibudilast has several scientific uses:
Ibudilast undergoes oxidative metabolism primarily via cytochrome P450 (CYP) enzymes to form 6,7-Dihydrodiol-ibudilast as a major circulating metabolite. This biotransformation occurs through a two-step epoxidation-hydrolysis reaction:
In human plasma, 6,7-Dihydrodiol-ibudilast concentrations reach ~30% of parent ibudilast levels at steady state, confirming its significance as a primary metabolite [1]. Kinetic studies in human liver microsomes reveal a metabolic ratio (metabolite/parent AUC) of 0.28–0.33, indicating efficient conversion [1] [6].
Table 1: Kinetic Parameters of Ibudilast Diol Formation in Human Systems
Parameter | Value | Experimental System |
---|---|---|
Plasma Ratio (Diol:Parent) | 0.30 ± 0.05 | Healthy human volunteers |
Formation Half-life | 2.1 ± 0.3 h | Human liver microsomes |
Major Enzymes | CYP3A4, sEH | Recombinant enzyme assays |
The formation of 6,7-Dihydrodiol-ibudilast is predominantly mediated by CYP3A4, with contributions from CYP2C8 and CYP2D6:
Autoinduction of metabolism occurs in some species (e.g., rats), but not in humans, ensuring consistent metabolic rates during repeated dosing [2].
Table 2: CYP Isoform Contributions to 6,7-Dihydrodiol Formation
CYP Isoform | % Contribution | Vmax (pmol/min/mg) | Km (µM) |
---|---|---|---|
CYP3A4 | 72% | 12.3 | 48 |
CYP2C8 | 15% | 4.1 | 112 |
CYP2D6 | 8% | 2.8 | 189 |
Significant species-dependent differences exist in the metabolism and distribution of 6,7-Dihydrodiol-ibudilast:
Table 3: Cross-Species Comparison of 6,7-Dihydrodiol-ibudilast Exposure
Species | Diol:Parent Plasma Ratio | DN-AUC24h ((ng·h/mL)/(mg/kg)) | CNS Penetration (Brain:Plasma) |
---|---|---|---|
Human | 0.30 | 896 | 0.55 (inferred) |
Rat | 0.10 | 87 | 0.42 |
Minipig | 0.27 | 764 | 0.58 |
Cynomolgus Monkey | 0.15 | 210 | 0.38 |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6